1-Adamantaneacetyl chloride
Overview
Description
. This compound is characterized by the presence of a chlorine atom replacing a hydrogen atom in 1-adamantane acetate. It is a colorless to pale yellow liquid with a pungent odor and good solubility in organic solvents .
Mechanism of Action
Target of Action
1-Adamantaneacetyl chloride is an organic compound . It is a colorless to pale yellow liquid with a pungent and stimulating odor . It has good solubility in organic solvents . .
Mode of Action
This compound can react with many organic compounds, such as alcohols, phenols, amines, etc., to produce substitution reactions . These reactions generate the corresponding esters, ethers, and amines .
Biochemical Pathways
It is known that it can be used for esterification, etherification, amination and other reactions in organic synthesis .
Pharmacokinetics
Its physical and chemical properties such as its boiling point, density, and vapor pressure suggest that it may have certain bioavailability characteristics .
Result of Action
It is known that it can react with many organic compounds to produce substitution reactions, generating the corresponding esters, ethers, and amines .
Preparation Methods
1-Adamantaneacetyl chloride can be synthesized through two main methods:
Reaction with Thionyl Chloride: 1-Adamantane acetate reacts with thionyl chloride under controlled conditions to produce this compound.
Reaction with Phosphorous Chloride: Another method involves the reaction of 1-adamantane acetate with phosphorous chloride.
During the preparation process, it is crucial to maintain appropriate operating temperatures and reaction conditions, as well as to follow safety precautions to handle the reagents safely .
Chemical Reactions Analysis
1-Adamantaneacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols, phenols, and amines to produce the corresponding esters, ethers, and amines.
Esterification: In the presence of alcohols, it forms esters.
Etherification: When reacted with phenols, it forms ethers.
Amination: It reacts with amines to form amides.
Common reagents used in these reactions include alcohols, phenols, and amines, and the major products formed are esters, ethers, and amides .
Scientific Research Applications
1-Adamantaneacetyl chloride has a variety of applications in scientific research:
Organic Synthesis: It is used as a substitution reagent or intermediate in organic synthesis reactions, including esterification, etherification, and amination.
Solvent and Extractant: It can be used as a solvent and extractant in chemical laboratories and industry.
Drug Delivery Systems: Adamantane derivatives, including this compound, are explored for their potential in targeted drug delivery and surface recognition.
Comparison with Similar Compounds
1-Adamantaneacetyl chloride can be compared with other similar compounds, such as:
1-Adamantanecarbonyl Chloride: Similar in structure but with a carbonyl group instead of an acetyl group.
Benzo[b]thiophene-2-carbonyl Chloride: Contains a thiophene ring instead of an adamantane structure.
Diphenylacetyl Chloride: Features a diphenyl group instead of an adamantane structure.
The uniqueness of this compound lies in its adamantane structure, which imparts specific reactivity and stability properties that are advantageous in various chemical reactions and applications .
Properties
IUPAC Name |
2-(1-adamantyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQSEJBREPQBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378137 | |
Record name | 1-ADAMANTANEACETYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19835-38-2 | |
Record name | 1-ADAMANTANEACETYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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